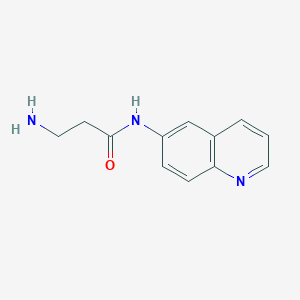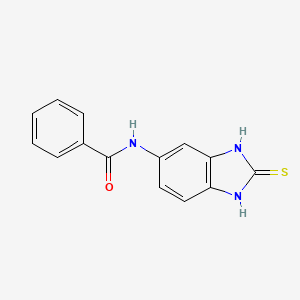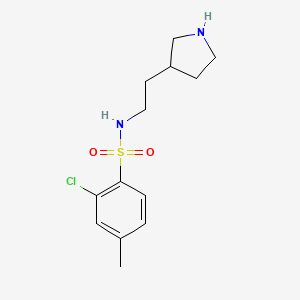
3-amino-N-quinolin-6-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-quinolin-6-ylpropanamide, also known as AQPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AQPA is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmacological properties.
科学的研究の応用
3-amino-N-quinolin-6-ylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have anti-cancer properties, and has been studied as a potential drug candidate for the treatment of cancer. In biochemistry, this compound has been used as a tool for studying protein-protein interactions, and has been shown to inhibit the activity of certain enzymes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-amino-N-quinolin-6-ylpropanamide is complex and not fully understood. It is known to interact with various biomolecules, including enzymes and proteins, and to modulate their activity. This compound has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which are involved in various cellular processes. It has also been shown to bind to proteins involved in signal transduction pathways, such as the protein kinase C family.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In biochemistry, this compound has been used as a tool for studying protein-protein interactions, and has been shown to inhibit the activity of certain enzymes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
実験室実験の利点と制限
The advantages of using 3-amino-N-quinolin-6-ylpropanamide in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, there are also limitations to using this compound, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
将来の方向性
There are many potential future directions for research involving 3-amino-N-quinolin-6-ylpropanamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety as a potential drug candidate for the treatment of cancer. In biochemistry, this compound could be used as a tool for studying protein-protein interactions in more detail. In materials science, this compound could be used as a building block for the synthesis of novel materials with even more unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of 3-amino-N-quinolin-6-ylpropanamide is a multi-step process that involves the reaction of quinoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropan-1-ol in the presence of a base to yield this compound. This synthesis method has been optimized for high yield and purity, and has been used in many studies involving this compound.
特性
IUPAC Name |
3-amino-N-quinolin-6-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-5-12(16)15-10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRGTVPZMKRAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CCN)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)


![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)

![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)

![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
![1-[3-(1-Adamantyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7560701.png)
![(E)-N~1~-{4-(4-ethylpiperazino)-3-[(1,2,3,4-tetrahydro-1-naphthalenylamino)sulfonyl]phenyl}-3-phenyl-2-propenamide](/img/structure/B7560704.png)